molecular formula C17H26N2 B5659464 N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine

N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine

Cat. No.: B5659464
M. Wt: 258.4 g/mol
InChI Key: WPVUQERBZHTOEV-UHFFFAOYSA-N
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Description

N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine is an organic compound with the molecular formula C17H26N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of an allyl group, an ethyl group, and a benzylamine moiety attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-allyl-1-ethylpiperidine with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the allyl group, forming a saturated piperidine derivative.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various N-substituted piperidine derivatives.

Scientific Research Applications

N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-allyl-1-ethyl-4-piperidinyl)-N-methylamine
  • N-(4-allyl-1-ethyl-4-piperidinyl)-N-phenylamine
  • N-(4-allyl-1-ethyl-4-piperidinyl)-N-ethylamine

Uniqueness

N-(4-allyl-1-ethyl-4-piperidinyl)-N-benzylamine is unique due to the presence of the benzylamine moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-1-ethyl-4-prop-2-enylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-3-10-17(11-13-19(4-2)14-12-17)18-15-16-8-6-5-7-9-16/h3,5-9,18H,1,4,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVUQERBZHTOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(CC=C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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